molecular formula C11H16N2 B13826659 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine CAS No. 41330-36-3

2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine

Cat. No.: B13826659
CAS No.: 41330-36-3
M. Wt: 176.26 g/mol
InChI Key: JUZQMGADAFEYMD-UHFFFAOYSA-N
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Description

2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrazine ring, with ethyl groups attached at the 2 and 3 positions.

Preparation Methods

The synthesis of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be achieved through several methods:

    Condensation Reaction: One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.

    Cyclopentenolone Condensation: Another method involves condensing a cyclopentenolone with alkylenediamines. This reaction can also be performed using an aliphatic α-diketone with 1,2-diamino cyclopentane.

Chemical Reactions Analysis

2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be compared with other similar compounds, such as:

    6,7-Dihydro-5-methyl-5H-cyclopenta[B]pyrazine: This compound has a similar structure but with a methyl group instead of ethyl groups.

    2,3-Cyclopentenopyridine: Another related compound with a pyridine ring instead of a pyrazine ring.

These comparisons highlight the unique structural features and applications of this compound.

Biological Activity

2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a bicyclic compound known for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H14N2
  • Molecular Weight: 162.23 g/mol
  • Structure: The compound features a pyrazine ring fused with a cyclopentane moiety, which contributes to its distinctive chemical reactivity and biological interactions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some studies suggest that derivatives of cyclopentapyrazines possess antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties: Certain derivatives are reported to exhibit antioxidant activity, which can help in mitigating oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative disease models .

The biological activity of this compound may involve several mechanisms:

  • Interaction with Enzymes: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Reactivity with Biomolecules: Due to its electrophilic nature, it may form covalent bonds with nucleophiles in biomolecules such as proteins and nucleic acids, influencing their activity and stability.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cyclopentapyrazine derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal damage and improved cognitive function compared to control groups. This suggests a possible neuroprotective role through antioxidant mechanisms .

Comparative Analysis

Compound NameBiological ActivityNotable Findings
This compoundAntimicrobial, NeuroprotectiveSignificant inhibition of bacterial growth; Reduced neuronal damage in models
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazineAntioxidantExhibited antioxidant properties in vitro
5-Methyl-6,7-dihydro-5H-cyclopenta[B]pyrazineAntimicrobialEffective against multiple bacterial strains

Properties

CAS No.

41330-36-3

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,3-diethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

InChI

InChI=1S/C11H16N2/c1-3-8-9(4-2)13-11-7-5-6-10(11)12-8/h3-7H2,1-2H3

InChI Key

JUZQMGADAFEYMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(CCC2)N=C1CC

Origin of Product

United States

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